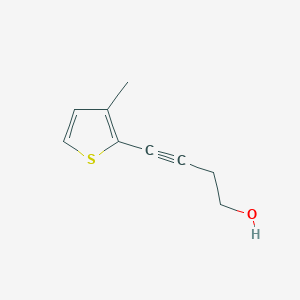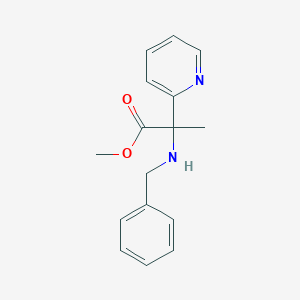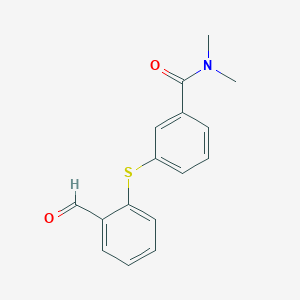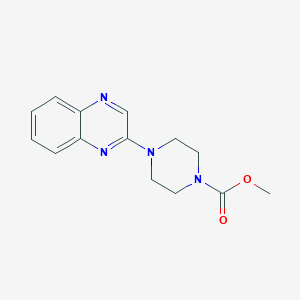
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a butyn-1-ol chain at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Methylation: The thiophene ring is then methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Alkyne Addition: The but-3-yn-1-ol chain is introduced through a Sonogashira coupling reaction, where an alkyne and an aryl halide react in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Sonogashira coupling to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Ethers, esters
科学研究应用
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and thiophene moieties can participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-Butyn-1-ol: A simpler alkyne alcohol that lacks the thiophene ring.
4-(Trimethylsilyl)but-3-yn-1-ol: Similar alkyne structure but with a trimethylsilyl group instead of a thiophene ring.
2-Methyl-3-butyn-2-ol: An alkyne alcohol with a different substitution pattern.
Uniqueness
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol is unique due to the presence of both a thiophene ring and an alkyne group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C9H10OS |
|---|---|
分子量 |
166.24 g/mol |
IUPAC 名称 |
4-(3-methylthiophen-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H10OS/c1-8-5-7-11-9(8)4-2-3-6-10/h5,7,10H,3,6H2,1H3 |
InChI 键 |
OUHHGPVZHTVQLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)

